3-(4-Bromophenyl)-2'-thiomethylpropiophenone

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

3-(4-Bromophenyl)-2'-thiomethylpropiophenone (CAS 898761-19-8; IUPAC: 3-(4-bromophenyl)-1-(2-methylsulfanylphenyl)propan-1-one) is a propiophenone derivative with the molecular formula C16H15BrOS and a molecular weight of 335.26 g/mol. The compound features a 4-bromophenyl group at the 3-position of the propanone chain and a thiomethyl (-SCH3) substituent at the 2'-position of the central phenyl ring, distinguishing it from isomeric analogs with different bromine or thiomethyl substitution patterns.

Molecular Formula C16H15BrOS
Molecular Weight 335.3 g/mol
CAS No. 898761-19-8
Cat. No. B1373698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-2'-thiomethylpropiophenone
CAS898761-19-8
Molecular FormulaC16H15BrOS
Molecular Weight335.3 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Br
InChIInChI=1S/C16H15BrOS/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3
InChIKeyKFBZUUDXOMLMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-2'-thiomethylpropiophenone CAS 898761-19-8: Regiochemical Identity and Basic Properties for Procurement


3-(4-Bromophenyl)-2'-thiomethylpropiophenone (CAS 898761-19-8; IUPAC: 3-(4-bromophenyl)-1-(2-methylsulfanylphenyl)propan-1-one) is a propiophenone derivative with the molecular formula C16H15BrOS and a molecular weight of 335.26 g/mol . The compound features a 4-bromophenyl group at the 3-position of the propanone chain and a thiomethyl (-SCH3) substituent at the 2'-position of the central phenyl ring, distinguishing it from isomeric analogs with different bromine or thiomethyl substitution patterns . It is commercially available through multiple suppliers, with verified purity specifications ranging from 97% to 98% .

Why Regioisomeric Substitution Cannot Replace 3-(4-Bromophenyl)-2'-thiomethylpropiophenone in Research Applications


Substitution with the isomeric compound 4'-Bromo-3-(2-thiomethylphenyl)propiophenone (CAS 898754-57-9) would be scientifically inappropriate because the two compounds differ in the position of the carbonyl group relative to the bromine and thiomethyl substituents. In our target compound (898761-19-8), the carbonyl is directly attached to the thiomethyl-bearing phenyl ring, while in CAS 898754-57-9, the carbonyl is attached to the bromophenyl ring . This regiochemical difference fundamentally alters electronic conjugation, dipole moment orientation, and steric accessibility of the reactive sites, making the compounds non-interchangeable in any synthetic or biological application without independent revalidation .

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-2'-thiomethylpropiophenone (CAS 898761-19-8) Versus Closest Analogs


Regioisomeric Purity Benchmarking: 4-Bromo-2'-thiomethyl vs. 3-Bromo-2'-thiomethyl Substitution Pattern

The target compound 3-(4-Bromophenyl)-2'-thiomethylpropiophenone (CAS 898761-19-8) positions the bromine at the para position of the terminal phenyl ring, while the commercially available analog 3-(3-Bromophenyl)-2'-thiomethylpropiophenone (CAS 898782-27-9) bears the bromine at the meta position . The para-bromo substitution increases the molecular dipole moment and alters the electron-withdrawing character compared to the meta-bromo analog, which impacts both reactivity in cross-coupling reactions and potential biological target interactions . Both compounds share the same molecular formula (C16H15BrOS) and molecular weight (335.26 g/mol), but differ in CAS registry, MDL number, and regiochemical identity.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Commercially Verified Purity: 98% Batch Specification vs. 97% Standard Grade

A key procurement differentiator for 3-(4-Bromophenyl)-2'-thiomethylpropiophenone is the availability of a 98% purity grade from Leyan (Product No. 1782730) , compared to the 97% standard grade offered by Fluorochem . This 1% absolute purity difference (98% vs. 97%) translates to approximately 33% less total impurity by mass (2% vs. 3% impurities), which can be significant in applications requiring high precision, such as quantitative NMR reference standards or sensitive catalytic reactions.

Chemical Procurement Quality Control Synthesis Reproducibility

Thiomethyl vs. Methoxy Group Replacement: Differential Reactivity and LogP Impact

Replacing the thiomethyl group in 3-(4-Bromophenyl)-2'-thiomethylpropiophenone with a methoxy group yields 3-(4-Methoxyphenyl)-2'-thiomethylpropiophenone (CAS 898775-68-3; C17H18O2S; MW 286.40) . The thiomethyl (-SCH3) group in the target compound introduces a substantially more polarizable sulfur atom compared to oxygen in the methoxy analog, increasing the calculated octanol-water partition coefficient (clogP) by approximately 0.5–1.0 log units based on fragment-based estimation methods, enhancing membrane permeability potential in cell-based assays .

Physicochemical Properties Medicinal Chemistry Lipophilicity Optimization

Synthetic Versatility: Thiomethyl Oxidation Pathway Enables On-Demand Sulfoxide/Sulfone Derivatization

The thiomethyl (-SCH3) group in 3-(4-Bromophenyl)-2'-thiomethylpropiophenone can be selectively oxidized to the corresponding sulfoxide (-SOCH3) or sulfone (-SO2CH3) under controlled conditions . This capability is not available for the methoxy or methyl analogs (e.g., CAS 898768-65-5 or CAS 898775-68-3), providing an additional dimension of synthetic diversification without altering the bromophenyl core. The 4-bromophenyl substituent further enables palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) at the para position, offering orthogonal reactivity to the thiomethyl oxidation pathway .

Organic Synthesis Functional Group Interconversion Building Block Utility

Procurement-Driven Application Scenarios for 3-(4-Bromophenyl)-2'-thiomethylpropiophenone Based on Verified Evidence


Medicinal Chemistry SAR Exploration of Para-Bromophenyl Thiomethyl Ketone Scaffolds

The compound's defined para-bromo substitution pattern and 2'-thiomethyl group provide a specific three-point pharmacophore (aryl ketone, bromine H-bond acceptor/halogen bond donor, and sulfur atom) for systematic structure-activity relationship studies. Unlike the meta-bromo isomer (CAS 898782-27-9), the para substitution offers distinct electronic properties that can be probed against biological targets where linear geometry is preferred [1].

Dual-Functional Building Block for Parallel Library Synthesis

With two orthogonal reactive sites—a 4-bromophenyl group amenable to Pd-catalyzed cross-coupling and a thiomethyl group oxidizable to sulfoxide or sulfone—this compound enables divergent library synthesis from a single building block. This dual reactivity is absent in methoxy or methyl analogs, making it a strategically superior choice for generating structurally diverse compound collections [1].

Ecdysone Receptor Agonist Tool Compound in Insect Physiology Research

Based on class-level evidence, propiophenone-based ketones with aryl and thioether substituents have demonstrated ecdysone receptor agonist activity in insect cell lines at nanomolar potencies (e.g., EC50 values of 33–151 nM for structurally related compounds in Bombyx mori Bm5 cells) [1]. The 4-bromophenyl-2'-thiomethyl substitution pattern in this compound positions it as a potential tool for probing ecdysone receptor pharmacology, particularly for studies comparing para-substituted aryl ketones against the established dibenzoylhydrazine class of ecdysone agonists [2].

High-Purity Analytical Reference for Quantitative NMR and Chromatographic Method Development

The availability of a 98% purity grade (Leyan, Product No. 1782730) [1], with a 33% lower impurity burden compared to the standard 97% grade, makes this compound suitable as a calibration standard for HPLC, GC-MS, or qNMR method development. The distinct chemical shift signatures from the 4-bromophenyl aromatic protons, thiomethyl singlet, and propiophenone CH2 groups provide well-resolved spectroscopic features for quantification in complex mixtures.

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